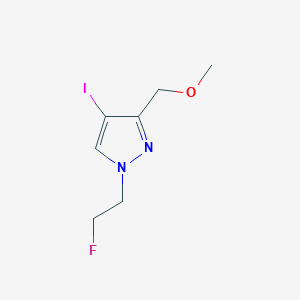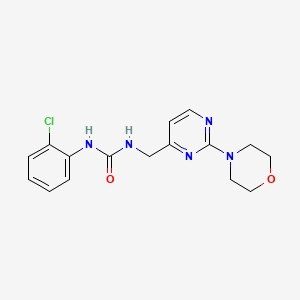
1-(2-Chlorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, also known as TAK-659, is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Research into substituted phenyltetrahydropyrimidinones, which share a structural resemblance with the compound , indicates their role as preemergence herbicides. These compounds act by inhibiting carotenoid biosynthesis at the phytoene desaturase step, leading to chlorosis. The activity is influenced by specific structural modifications, suggesting that certain substitutions can enhance herbicidal efficacy (Babczinski, Blunck, Sandmann, Shiokawa, & Yasui, 1995).
Corrosion Inhibition
Studies on Mannich bases derived from urea have shown their effectiveness as corrosion inhibitors for mild steel surfaces in acidic environments. This suggests potential applications of similar compounds in protecting industrial materials against corrosion (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
Synthesis Methodologies
The synthetic approaches to creating various urea derivatives, including methods for the formation of pyrimidinones and related compounds, have been explored. Such research highlights the versatility of urea derivatives in chemical synthesis, offering pathways to a wide range of compounds with potential applications in pharmaceuticals and agrochemicals (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).
Medicinal Chemistry
Urea derivatives have been investigated for their potential in medicinal chemistry, including as inhibitors of specific enzymes or receptors. For example, certain urea compounds have been studied for their activity against enzymes like acetylcholinesterase, suggesting potential therapeutic applications (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995). Additionally, research into urea derivatives as allosteric antagonists for cannabinoid receptors indicates their relevance in developing new treatments for CNS diseases (Wang, Horswill, Whalley, & Stephens, 2011).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2/c17-13-3-1-2-4-14(13)21-16(23)19-11-12-5-6-18-15(20-12)22-7-9-24-10-8-22/h1-6H,7-11H2,(H2,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBUOQOQZONJGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


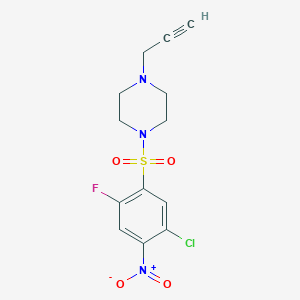
![N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2398308.png)
![Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2398311.png)
![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)
![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)
![N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2398315.png)
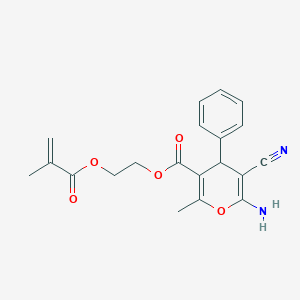
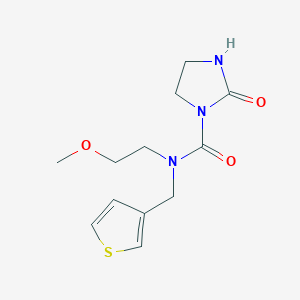
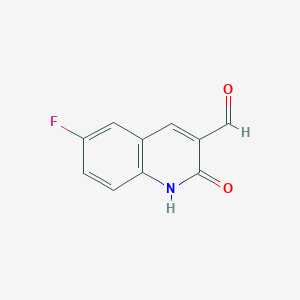
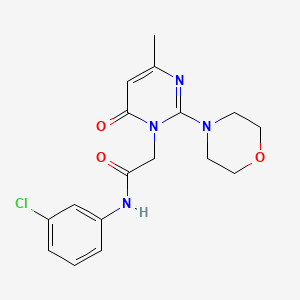
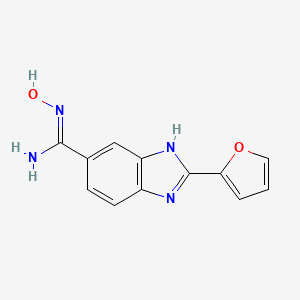
![5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2398327.png)
